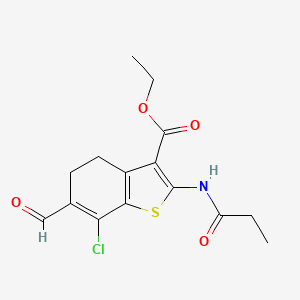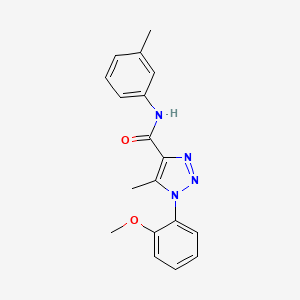
1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of nitrogen in the ring makes triazoles a class of heterocyclic compounds .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles depend on their substituents. Generally, they are stable compounds and show good resistance to oxidation and reduction .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Triazole derivatives have garnered attention due to their structural features, which facilitate binding with target molecules. This compound could serve as a scaffold for designing novel drugs. Researchers might explore its potential as an antiviral, antibacterial, or antifungal agent. Additionally, its stability and ability to form hydrogen bonds contribute to its suitability for drug development .
Anti-Inflammatory Properties
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): , a related compound, has demonstrated anti-inflammatory properties in various disease models. Investigating whether our compound shares similar effects could be valuable in understanding its potential therapeutic applications .
Catalysis and Organic Synthesis
Ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , have been employed as catalysts in the synthesis of organic compounds. Our compound could be explored as a catalyst for specific reactions, such as the Michael addition of N-heterocycles to chalcones. Green metrics associated with these synthetic reactions are also worth investigating .
Bioactive Compound Exploration
The unique preparation of our compound involves a retro-Michael reaction. Researchers could further explore its bioactivity, potential targets, and mechanisms of action. Bioassays and molecular docking studies may shed light on its suitability for specific therapeutic purposes .
Aza-Michael Reaction
The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. Investigating whether our compound participates in this reaction and exploring its scope could provide insights into its synthetic versatility and potential applications .
Binding Studies and Molecular Modeling
Comparing our compound’s interactions with other related molecules (e.g., chalcone analogues and tamoxifen) through molecular docking studies could reveal its binding affinity and potential targets. Understanding its binding modes and energetics may guide further research .
Mecanismo De Acción
The mechanism of action of triazoles largely depends on their functional groups and the target molecules they interact with. For instance, some triazoles are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-7-6-8-14(11-12)19-18(23)17-13(2)22(21-20-17)15-9-4-5-10-16(15)24-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELXYUSTBYYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

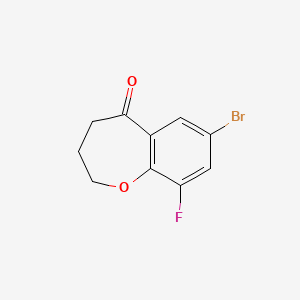
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2792720.png)
![N-(2,6-dichlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2792724.png)


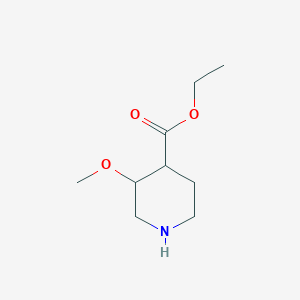
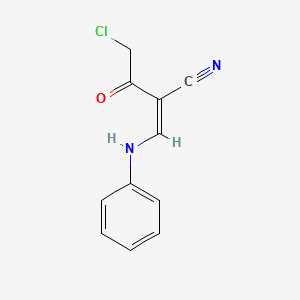
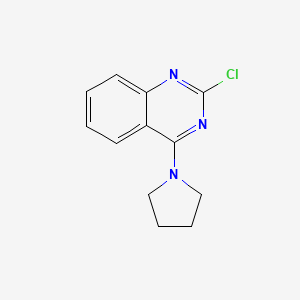

![Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2792737.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2792739.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2792740.png)

